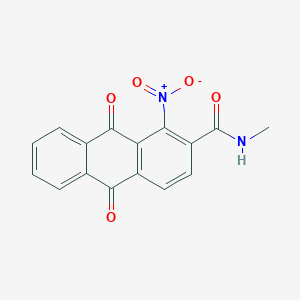![molecular formula C17H14BrN3OS B5301621 N-(4-bromophenyl)-2-[(4-phenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5301621.png)
N-(4-bromophenyl)-2-[(4-phenyl-1H-imidazol-2-yl)thio]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-2-[(4-phenyl-1H-imidazol-2-yl)thio]acetamide, also known as BPIM-2, is a compound that has been extensively studied in scientific research due to its potential therapeutic applications. BPIM-2 is a thioacetamide derivative that has been synthesized through a multi-step process.
Mecanismo De Acción
The mechanism of action of N-(4-bromophenyl)-2-[(4-phenyl-1H-imidazol-2-yl)thio]acetamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. N-(4-bromophenyl)-2-[(4-phenyl-1H-imidazol-2-yl)thio]acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in regulating gene expression. By inhibiting HDACs, N-(4-bromophenyl)-2-[(4-phenyl-1H-imidazol-2-yl)thio]acetamide may prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-2-[(4-phenyl-1H-imidazol-2-yl)thio]acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation. N-(4-bromophenyl)-2-[(4-phenyl-1H-imidazol-2-yl)thio]acetamide has also been shown to have neuroprotective effects and may help to prevent the development of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-bromophenyl)-2-[(4-phenyl-1H-imidazol-2-yl)thio]acetamide in lab experiments is that it is relatively easy to synthesize and can be obtained in high purity. N-(4-bromophenyl)-2-[(4-phenyl-1H-imidazol-2-yl)thio]acetamide is also stable under a wide range of conditions, which makes it suitable for use in a variety of experiments. However, one limitation of using N-(4-bromophenyl)-2-[(4-phenyl-1H-imidazol-2-yl)thio]acetamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
Direcciones Futuras
There are several future directions for research on N-(4-bromophenyl)-2-[(4-phenyl-1H-imidazol-2-yl)thio]acetamide. One area of research is to further investigate its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative disorders. Another area of research is to better understand its mechanism of action and to identify specific pathways that it targets. Additionally, researchers may explore the use of N-(4-bromophenyl)-2-[(4-phenyl-1H-imidazol-2-yl)thio]acetamide in combination with other drugs to enhance its therapeutic effects.
Métodos De Síntesis
N-(4-bromophenyl)-2-[(4-phenyl-1H-imidazol-2-yl)thio]acetamide has been synthesized through a multi-step process that involves the reaction of 4-bromobenzoyl chloride with 2-mercapto-1H-imidazole to form N-(4-bromophenyl)-2-mercapto-1H-imidazole. This intermediate is then reacted with chloroacetyl chloride to form N-(4-bromophenyl)-2-(2-chloroacetylthio)-1H-imidazole. Finally, the compound is treated with sodium methoxide to form N-(4-bromophenyl)-2-[(4-phenyl-1H-imidazol-2-yl)thio]acetamide.
Aplicaciones Científicas De Investigación
N-(4-bromophenyl)-2-[(4-phenyl-1H-imidazol-2-yl)thio]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties and has been investigated as a potential treatment for various types of cancer, including breast cancer, lung cancer, and prostate cancer. N-(4-bromophenyl)-2-[(4-phenyl-1H-imidazol-2-yl)thio]acetamide has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propiedades
IUPAC Name |
N-(4-bromophenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3OS/c18-13-6-8-14(9-7-13)20-16(22)11-23-17-19-10-15(21-17)12-4-2-1-3-5-12/h1-10H,11H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKIAQSNLHUGQRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)SCC(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5301538.png)
![1-[(3-methyl-2-pyridinyl)methyl]-4-(2-phenylpropyl)piperazine](/img/structure/B5301548.png)
![4-[(3-methylpiperidin-1-yl)sulfonyl]-N-phenylbenzamide](/img/structure/B5301555.png)


![7-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-azetidinyl]-5-isopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B5301574.png)
![4-fluoro-1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine](/img/structure/B5301582.png)

![4-(4-fluorobenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5301596.png)
![8-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5301599.png)
![(1S)-2-[4-(dimethylamino)-2-phenyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxo-1-phenylethanol](/img/structure/B5301604.png)
![N-{4-[(isobutylamino)sulfonyl]phenyl}-1-piperidinecarboxamide](/img/structure/B5301609.png)
![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5301615.png)
![5-[(4-iodo-1H-pyrazol-1-yl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5301630.png)